molecular formula C10H9BrO2 B14847804 6-Bromochromane-3-carbaldehyde

6-Bromochromane-3-carbaldehyde

Cat. No.: B14847804
M. Wt: 241.08 g/mol
InChI Key: LDUKONWPCMSCDM-UHFFFAOYSA-N
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Description

6-Bromochromane-3-carbaldehyde is an organic compound that belongs to the class of brominated chromanes. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromochromane-3-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting bromochromane is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for bromination and formylation, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromochromane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 6-Bromochromane-3-carboxylic acid.

    Reduction: 6-Bromochromane-3-methanol.

    Substitution: Various substituted chromanes depending on the nucleophile used.

Scientific Research Applications

6-Bromochromane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromochromane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole-3-carbaldehyde: Similar in structure but with an indole ring instead of a chromane ring.

    6-Bromo-4H-chromene-3-carbaldehyde: Similar but with a chromene ring instead of a chromane ring.

    6-Bromo-2H-chromene-3-carbaldehyde: Another similar compound with a different chromene ring structure.

Uniqueness

6-Bromochromane-3-carbaldehyde is unique due to its specific combination of a bromine atom and an aldehyde group on a chromane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-5,7H,3,6H2

InChI Key

LDUKONWPCMSCDM-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)C=O

Origin of Product

United States

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